(E)-2-(2,4-dichlorobenzamido)-3-phenylacrylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(E)-2-[(2,4-dichlorobenzoyl)amino]-3-phenylprop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2NO3/c17-11-6-7-12(13(18)9-11)15(20)19-14(16(21)22)8-10-4-2-1-3-5-10/h1-9H,(H,19,20)(H,21,22)/b14-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCFFTEXFFCCNBF-RIYZIHGNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C(=O)O)NC(=O)C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(\C(=O)O)/NC(=O)C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-2-(2,4-dichlorobenzamido)-3-phenylacrylic acid typically involves the condensation of 2,4-dichlorobenzoyl chloride with an appropriate amine, followed by the addition of a phenylacrylic acid derivative. The reaction is usually carried out in the presence of a base such as triethylamine, under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: (E)-2-(2,4-dichlorobenzamido)-3-phenylacrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The dichlorobenzamido group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other nucleophiles in an appropriate solvent.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of phenylacrylic acids, including (E)-2-(2,4-dichlorobenzamido)-3-phenylacrylic acid, exhibit significant antimicrobial properties. Studies have shown that compounds in this class can inhibit the growth of various bacteria and fungi. For instance, cinnamic acid derivatives have been evaluated for their effectiveness against Mycobacterium tuberculosis, with some showing promising results in vitro .
Anti-Cancer Properties
The compound is also being investigated for its anti-cancer potential. Cinnamic acid derivatives have been reported to induce apoptosis in cancer cells and inhibit tumor growth. Specifically, studies have demonstrated that certain structural modifications enhance the cytotoxic effects against various cancer cell lines .
Anti-Inflammatory Effects
Cinnamic acid derivatives are known to possess anti-inflammatory properties. The incorporation of dichlorobenzamide may enhance these effects, making this compound a candidate for further exploration in the treatment of inflammatory diseases .
Skin Care Formulations
Due to its structural characteristics, this compound is suitable for incorporation into cosmetic formulations aimed at improving skin health. Its potential antioxidant properties can help protect the skin from oxidative stress while promoting skin regeneration .
Stability and Efficacy Testing
In cosmetic formulations, the stability and safety of new compounds are critical. The use of this compound requires thorough investigation under regulatory standards to ensure it meets safety criteria before market introduction .
Polymeric Materials
The compound may also find applications in the development of polymeric materials due to its ability to act as a monomer or crosslinking agent. This could lead to materials with enhanced mechanical properties or specific functionalities tailored for particular applications .
Case Studies
| Study Reference | Focus Area | Findings |
|---|---|---|
| Korosec et al. (2020) | Antimicrobial Activity | Demonstrated significant inhibition of Mycobacterium tuberculosis by cinnamic acid derivatives |
| Pellerito et al. (2020) | Anti-Cancer Properties | Showed cytotoxic effects on colon cancer cell lines with specific structural modifications enhancing efficacy |
| Matlou et al. (2020) | Material Science | Evaluated the use of cinnamic acid derivatives in developing novel polymeric materials |
Mechanism of Action
The mechanism of action of (E)-2-(2,4-dichlorobenzamido)-3-phenylacrylic acid involves its interaction with specific molecular targets, leading to the modulation of biological pathways. For instance, it may inhibit certain enzymes or receptors, thereby affecting cellular processes such as proliferation and apoptosis .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Differences and Implications
The Z-configuration in (Z)-2-acetamido-3-(4-chlorophenyl)acrylic acid may limit steric accessibility for target binding compared to the E-isomer in the target compound .
Bioactivity :
- Caffeic acid’s antioxidant properties stem from its catechol structure, whereas chlorine substituents in the target compound may favor interactions with hydrophobic enzyme pockets .
- The acetamido group in the Z-analog facilitates hydrogen bonding, a feature absent in the dichlorobenzamido group of the target compound, which may instead engage in halogen bonding .
Synthetic Utility :
- The target compound’s dichlorobenzamido group could serve as a precursor for halogen-rich pharmacophores, contrasting with the benzyloxy-linked dichloro analog in , which may prioritize stability in ether-containing environments .
Biological Activity
(E)-2-(2,4-dichlorobenzamido)-3-phenylacrylic acid is a synthetic compound that belongs to the class of cinnamic acid derivatives. These compounds are known for their diverse biological activities, which include anti-inflammatory, anticancer, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. Cinnamic acid derivatives have been shown to exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with electron-withdrawing groups at the para position of the phenyl ring demonstrated enhanced anticancer activity compared to their counterparts with electron-donating groups .
Table 1: Anticancer Activity of Cinnamic Acid Derivatives
| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 (Breast) | TBD | Induction of apoptosis |
| Cinnamic acid derivative 20 | HeLa (Cervical) | 0.045 | Inhibition of cell proliferation |
| Cinnamic acid derivative 23 | B16-F10 (Melanoma) | 0.56 | Cell cycle arrest |
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have also been explored. Cinnamic acid derivatives are known to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) . The presence of a dichlorobenzamide moiety enhances the compound's ability to modulate inflammatory pathways.
Antimicrobial Activity
In addition to its anticancer and anti-inflammatory effects, this compound exhibits antimicrobial properties. Studies have shown that cinnamic acid derivatives can effectively inhibit the growth of various bacteria and fungi. The structural modifications in these compounds contribute significantly to their antimicrobial efficacy .
Study on Anticancer Activity
In a study investigating the effects of various cinnamic acid derivatives on cancer cell lines, this compound was found to induce apoptosis in MCF-7 cells. The study reported that treatment with this compound resulted in increased levels of reactive oxygen species (ROS), leading to programmed cell death .
Study on Anti-inflammatory Effects
Another research focused on the anti-inflammatory effects of cinnamic acid derivatives demonstrated that this compound significantly reduced the production of nitric oxide (NO) in lipopolysaccharide-stimulated macrophages. This suggests its potential as an anti-inflammatory agent by inhibiting the activation of nuclear factor kappa B (NF-κB) .
Q & A
Q. What are the recommended synthetic pathways for (E)-2-(2,4-dichlorobenzamido)-3-phenylacrylic acid?
Methodological Answer: The synthesis typically involves two key steps:
Formation of the acrylic acid backbone : Use Knoevenagel condensation between benzaldehyde derivatives and malonic acid to generate the 3-phenylacrylic acid core .
Amidation : Introduce the 2,4-dichlorobenzamido group via coupling agents. For example, EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in CH₂Cl₂ with a tertiary amine base (e.g., diisopropylamine) facilitates amide bond formation .
Q. How should researchers characterize the stereochemical configuration of this compound?
Methodological Answer:
- X-ray Crystallography : Resolve the (E)-configuration by analyzing crystal packing and hydrogen-bonding patterns, as demonstrated for structurally similar acrylamides .
- NMR Spectroscopy : Compare coupling constants (J values) of the α,β-unsaturated system. For (E)-isomers, J values typically range between 12–16 Hz due to trans-vicinal protons .
- Polarimetry : Confirm enantiopurity if chiral centers are present, using derivatives like (+)- or (−)-1,3,4,5,6,11a-hexahydro-2H-3,6a-methano-benzofuro[2,3-c]azocin-10-ol as reference standards .
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and respiratory protection to avoid inhalation of aerosols .
- Ventilation : Perform reactions in fume hoods to mitigate exposure to toxic byproducts (e.g., hydrogen bromide gas) .
- Storage : Store at 2–8°C in airtight containers to prevent degradation .
Advanced Research Questions
Q. How can catalytic methods be optimized for synthesizing derivatives of this compound?
Methodological Answer:
Q. How should contradictory data in pharmacological assays be addressed?
Methodological Answer:
- Dose-Response Validation : Replicate assays (e.g., antiplatelet aggregation, antifungal activity) across multiple cell lines or animal models to confirm IC₅₀ values .
- Impurity Analysis : Use HPLC-MS to detect byproducts (e.g., unreacted starting materials) that may interfere with bioactivity .
- Epimer Separation : Employ chiral chromatography (e.g., hexanes/EtOAc with 1% EtOH) to isolate stereoisomers, as co-elution can skew results .
Q. What computational strategies support structure-activity relationship (SAR) studies?
Methodological Answer:
- Docking Simulations : Model interactions with biological targets (e.g., μ-opioid receptors) using software like AutoDock Vina. Compare binding affinities of (E)- vs. (Z)-isomers .
- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity in amidation or cyclization reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
